molecular formula C18H19ClFNO4S2 B7832983 3-[(4-CHLOROPHENYL)SULFONYL]-4-[(4-FLUOROPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

3-[(4-CHLOROPHENYL)SULFONYL]-4-[(4-FLUOROPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

Cat. No.: B7832983
M. Wt: 431.9 g/mol
InChI Key: RKSXLSNJYYZJGZ-ROUUACIJSA-N
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Description

3-[(4-CHLOROPHENYL)SULFONYL]-4-[(4-FLUOROPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound that features a thiophene ring substituted with a chlorophenylsulfonyl group and a fluorophenethylamino group

Properties

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO4S2/c19-14-3-7-16(8-4-14)27(24,25)18-12-26(22,23)11-17(18)21-10-9-13-1-5-15(20)6-2-13/h1-8,17-18,21H,9-12H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSXLSNJYYZJGZ-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)SULFONYL]-4-[(4-FLUOROPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Chlorophenylsulfonyl Group: This step can be achieved through sulfonylation reactions, where the thiophene ring is treated with chlorophenylsulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Fluorophenethylamino Group: The final step involves the nucleophilic substitution reaction where the sulfonylated thiophene is reacted with 4-fluorophenethylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe to study biological processes or as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)SULFONYL]-4-[(4-FLUOROPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and amino groups may play a crucial role in binding to the target sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-CHLOROPHENYL)SULFONYL]-4-[(3,4-DIMETHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE: This compound has a similar structure but with dimethoxyphenethylamino substitution instead of fluorophenethylamino.

    3-[(4-CHLOROPHENYL)SULFONYL]-4-[(4-METHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE: Another similar compound with a methoxyphenethylamino group.

Uniqueness

The presence of the fluorophenethylamino group in 3-[(4-CHLOROPHENYL)SULFONYL]-4-[(4-FLUOROPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE imparts unique electronic properties that can influence its reactivity and interaction with biological targets, making it distinct from its analogs.

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